

Application Notes and Protocols for Navitoclax Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: Navitoclax

Cat. No.: B1264371

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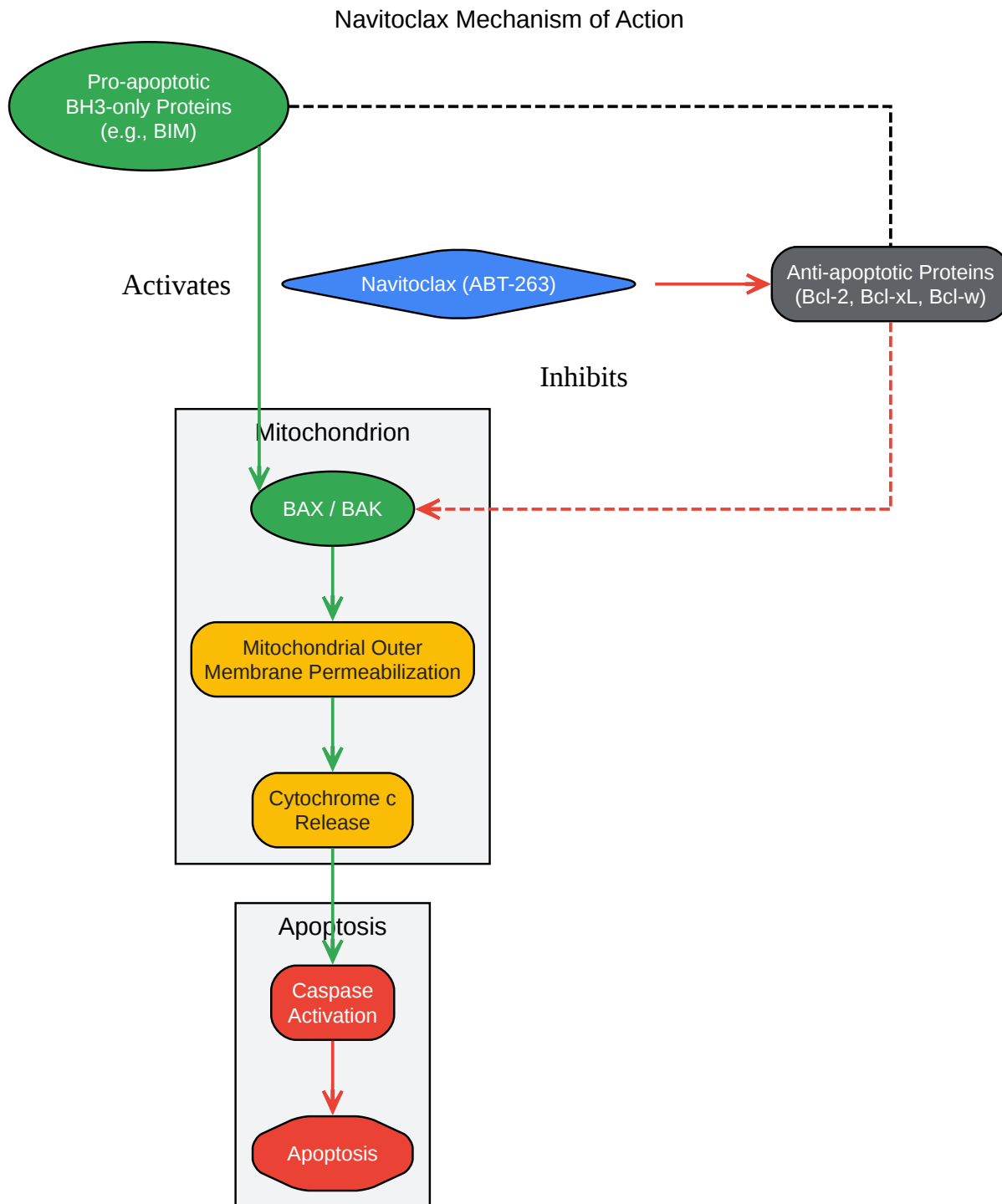
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Navitoclax** (ABT-263), a potent Bcl-2 family inhibitor, in various mouse xenograft models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **Navitoclax** as a monotherapy or in combination with other anti-cancer agents.

Mechanism of Action

Navitoclax is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[2] **Navitoclax** mimics the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w.[2][3] This action displaces pro-apoptotic proteins like BIM and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[2]

Signaling Pathway



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Caption: **Navitoclax** inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the administration of **Navitoclax** and its efficacy in various mouse xenograft models as reported in preclinical studies.

Table 1: **Navitoclax** Monotherapy in Mouse Xenograft Models

Cancer Type	Xenograft Model	Navitoclax Dose (mg/kg/day)	Administration Route & Schedule	Efficacy Endpoint & Results
Small Cell Lung Cancer (SCLC)	H209, H345, H526	25-50	Oral gavage, daily	Tumor growth inhibition in nearly 50% of models.[4]
Oral Cancer	SAS	100	Oral gavage, daily for 21 days	Significant anti-tumor effect.[4]
Non-Hodgkin's Lymphoma	DoHH-2 (DLBCL)	100	Oral gavage, daily for 14 days	44% tumor growth inhibition. [5]
Non-Hodgkin's Lymphoma	Granta 519 (MCL)	100	Oral gavage, daily for 14 days	31% tumor growth inhibition. [5]
Ovarian Cancer	SKOV3	100	Oral gavage, daily for 2, 14, or 21 days	Not efficacious as a monotherapy in this model.[6]

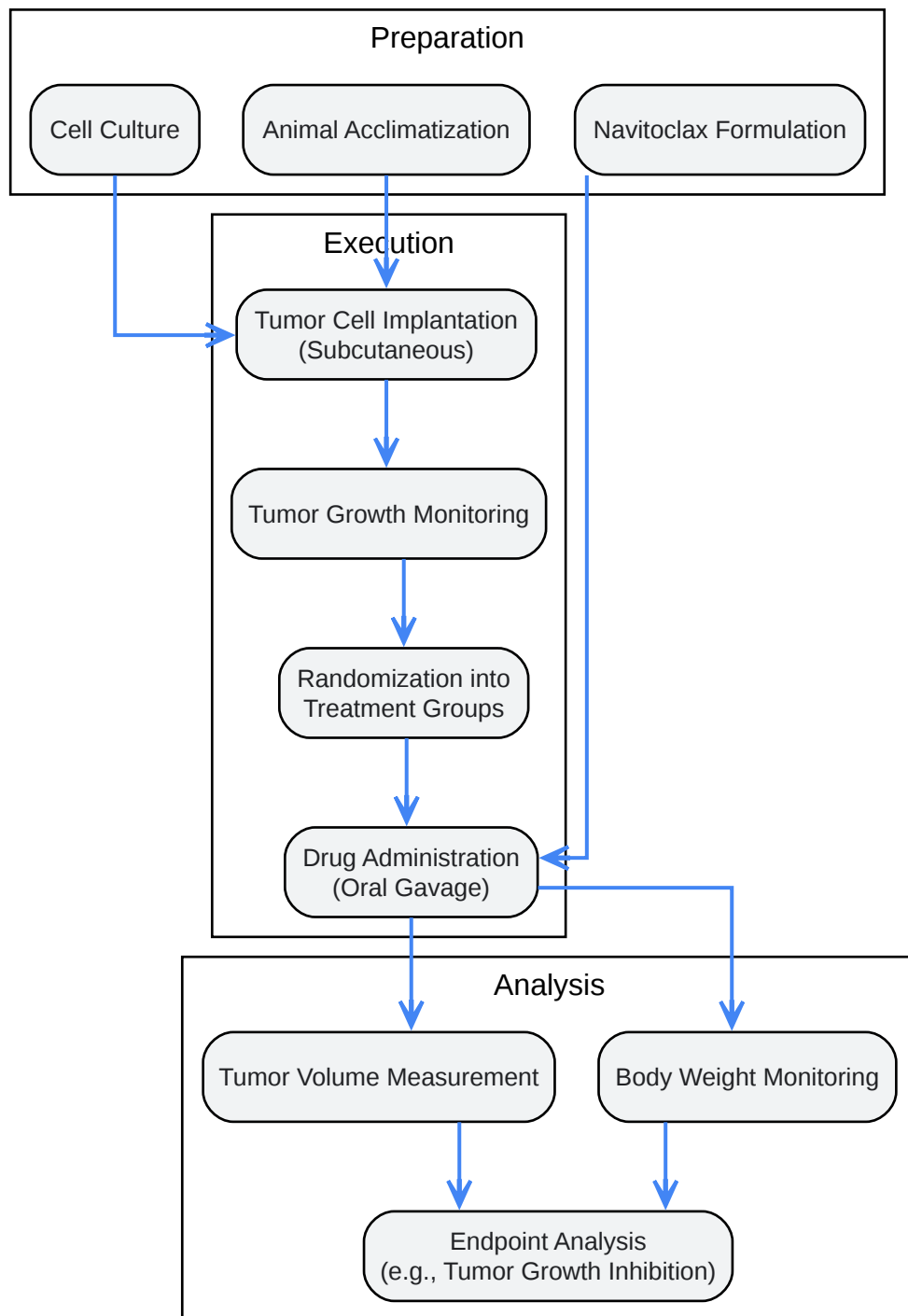
Table 2: **Navitoclax** in Combination Therapy in Mouse Xenograft Models

Cancer Type	Xenograft Model	Combination Agent(s)	Navitoclax Dose (mg/kg) & Schedule	Efficacy Endpoint & Results
Non-Small Cell Lung Cancer (NSCLC)	SW1573	Docetaxel (7.5 mg/kg, IV, weekly)	100 mg/kg, oral gavage, daily for 21 days or intermittent (days 1-3 weekly)	Enhanced antitumor activity compared to single agents.[7]
Non-Hodgkin's Lymphoma	DoHH-2, Granta 519, RAMOS	Bendamustine ± Rituximab	33-100 mg/kg, oral gavage, daily for 14 days	Significantly improved tumor response and delayed regrowth.[5]
Ovarian Cancer	SKOV3	Docetaxel (10 mg/kg, IV, weekly)	100 mg/kg, oral gavage, daily for 21 days	Greater than additive inhibition of tumor growth. [6]
Acute Lymphoblastic Leukemia (ALL)	Various	Chemotherapeutic regimens	Not specified	Potentiated the efficacy of various chemotherapies. [4]
Multiple Myeloma	Various	Bortezomib	Not specified	Synergistic effects observed. [8]

Experimental Protocols

Experimental Workflow

General Xenograft Experimental Workflow



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